molecular formula C15H15FN4O2 B6265707 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans CAS No. 1820581-12-1

2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans

Cat. No.: B6265707
CAS No.: 1820581-12-1
M. Wt: 302.3
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Description

2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans, is a synthetic compound known for its diverse applications in the fields of chemistry, biology, and medicine. Structurally, it consists of a pyrazole ring substituted with a 4-fluorophenyl group, and a pyrrolidine-3-carboxamide moiety. The presence of a fluorine atom in the phenyl ring contributes to its unique chemical and biological properties.

Properties

CAS No.

1820581-12-1

Molecular Formula

C15H15FN4O2

Molecular Weight

302.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Starting Materials: : The synthesis begins with the selection of suitable starting materials, including 4-fluorophenylhydrazine and appropriate aldehydes or ketones.

  • Cyclization Reaction: : The key step involves the cyclization of the intermediate hydrazone with an α,β-unsaturated carbonyl compound to form the pyrazole ring. This reaction is usually conducted in the presence of a base such as potassium carbonate or sodium hydroxide.

  • Formation of Pyrrolidine Moiety: : The final step includes the reaction of the pyrazole intermediate with an appropriate reagent to introduce the pyrrolidine-3-carboxamide group. Common reagents include N-methylpyrrolidone and acyl chlorides.

Industrial Production Methods

In industrial settings, the production process is scaled up using optimized reaction conditions, including:

  • Continuous Flow Reactors: : Ensuring consistent temperature and pressure control to maintain high yields.

  • Solvent Selection: : Utilizing solvents like dimethyl sulfoxide (DMSO) or ethanol for efficient product formation and isolation.

  • Purification Techniques: : Employing crystallization or chromatography for high-purity compound isolation.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans, undergoes various chemical reactions, including:

  • Oxidation: : Converts the compound into its corresponding oxides using reagents like hydrogen peroxide or chromium trioxide.

  • Reduction: : Employs reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.

  • Substitution: : Involves nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions
  • Oxidation: : Hydrogen peroxide in acetic acid, or potassium permanganate in aqueous conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous ether, or sodium borohydride in methanol.

  • Substitution: : Nucleophiles like amines or alkoxides in polar solvents.

Major Products
  • Oxidation: : Oxidized derivatives with altered electronic properties.

  • Reduction: : Alcohols or hydrocarbons depending on the specific functional groups.

  • Substitution: : Substituted derivatives with modified biological activity.

Scientific Research Applications

2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans, finds extensive applications in various scientific domains:

  • Chemistry: : Used as a building block for synthesizing novel compounds with potential biological activity.

  • Biology: : Serves as a probe to study enzyme inhibition and protein-ligand interactions.

  • Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

  • Industry: : Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets and pathways:

  • Molecular Targets: : Inhibits specific enzymes or receptors by binding to their active sites.

  • Pathways Involved: : Modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

When compared with similar compounds, 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans, stands out due to its unique structural features and biological activities.

Similar Compounds
  • 1-(4-Fluorophenyl)-3-(1H-pyrazol-4-yl)urea: : Shares the pyrazole and fluorophenyl moieties but differs in the carboxamide group, leading to different biological properties.

  • 4-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid: : Lacks the pyrrolidine moiety, resulting in variations in chemical reactivity and applications.

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